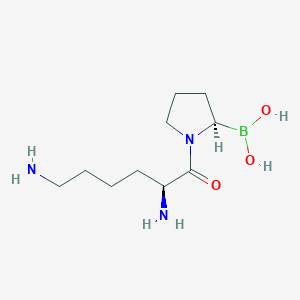
Triisopropoxychlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisopropoxychlorosilane is a chemical compound with the molecular formula C9H21ClSi. It is a colorless, clear liquid that is primarily used in organic synthesis as a reagent and intermediate. The compound is known for its ability to act as a blocking group, protecting various functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triisopropoxychlorosilane can be synthesized through the reaction of triisopropylsilane with hydrochloric acid. The reaction typically involves the chlorination of the hydrogen on the silicon atom using hydrochloric acid and other reagents . The process is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The compound is usually produced in high purity and stored in steel drums to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Triisopropoxychlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.
Hydrolysis: The compound reacts with water to form triisopropylsilanol and hydrochloric acid.
Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis, forming stable silyl ethers.
Common Reagents and Conditions
Imidazole: Used as a catalyst in the protection of hydroxyl groups.
Dimethylformamide (DMF): A common solvent for the reactions involving this compound.
Basic Conditions: The compound exhibits greater stability under basic conditions, making it suitable for reactions requiring a basic environment.
Major Products Formed
Triisopropylsilanol: Formed through hydrolysis.
Silyl Ethers: Formed when this compound is used as a protecting group for hydroxyl compounds.
Aplicaciones Científicas De Investigación
Triisopropoxychlorosilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for protecting hydroxyl groups and other functional groups during multi-step synthesis.
Material Science: Employed in the modification of surfaces and the preparation of silicon-based materials.
Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biotechnology: Applied in the development of biocompatible materials and coatings.
Mecanismo De Acción
The primary mechanism of action of triisopropoxychlorosilane involves the formation of stable silyl ethers through the reaction with hydroxyl groups. The compound acts as a protecting group, preventing unwanted reactions at the hydroxyl site during subsequent synthetic steps. The stability of the silyl ether can be controlled by the choice of reaction conditions and reagents, allowing for selective protection and deprotection of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-Butyldimethylchlorosilane (TBDMS-Cl)
- Tert-Butyldiphenylchlorosilane (TBDPS-Cl)
- Trimethylsilyl Chloride (TMS-Cl)
Uniqueness
Triisopropoxychlorosilane is unique due to its steric hindrance, which provides greater stability under basic conditions compared to other silyl chlorides. This makes it particularly useful for protecting hydroxyl groups in complex molecules where selective protection is required .
Propiedades
IUPAC Name |
chloro-tri(propan-2-yloxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClO3Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPASRGDYLROIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](OC(C)C)(OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


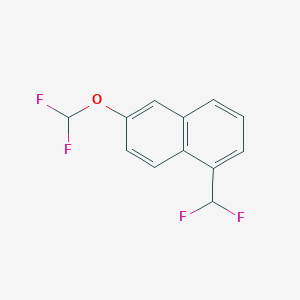


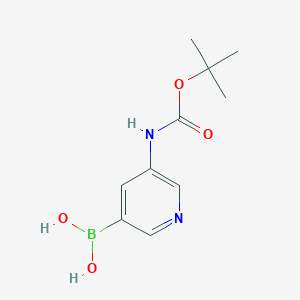
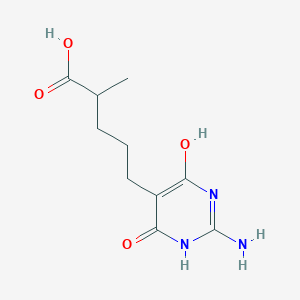
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
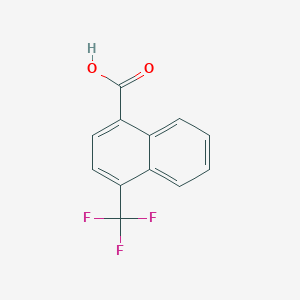
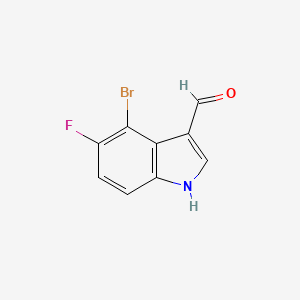

![4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile](/img/structure/B11871439.png)

